molecular formula C17H11Cl2FN2O2 B11026007 3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11026007
M. Wt: 365.2 g/mol
InChI Key: VCINNRYLWSVIND-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of dichlorophenyl, fluorophenyl, and oxazole groups, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. The process often includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorophenyl group: This step involves the use of reagents that facilitate the attachment of the dichlorophenyl group to the oxazole ring.

    Attachment of the fluorophenyl group: This is usually done through a substitution reaction, where the fluorophenyl group is introduced to the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-N-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-N-(3-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C17H11Cl2FN2O2

Molecular Weight

365.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H11Cl2FN2O2/c1-9-14(17(23)21-11-5-2-4-10(20)8-11)16(22-24-9)15-12(18)6-3-7-13(15)19/h2-8H,1H3,(H,21,23)

InChI Key

VCINNRYLWSVIND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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